Acroptilin

Description

Structure

3D Structure

Properties

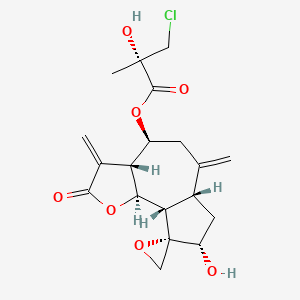

Molecular Formula |

C19H23ClO7 |

|---|---|

Molecular Weight |

398.8 g/mol |

IUPAC Name |

[(3aR,4S,6aR,8S,9S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C19H23ClO7/c1-8-4-11(26-17(23)18(3,24)6-20)13-9(2)16(22)27-15(13)14-10(8)5-12(21)19(14)7-25-19/h10-15,21,24H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19-/m0/s1 |

InChI Key |

RFRUYYQMUJRBAN-LKUPFZQBSA-N |

SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |

Isomeric SMILES |

C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@]3([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)CO3)O)O |

Canonical SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |

Synonyms |

chlorohyssopifolin C |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Acroptilin

Primary Botanical Sources of Acroptilin

This compound has been isolated and identified from several plant genera, with a notable presence in Acroptilon and Centaurea species. nih.govresearchgate.net

Acroptilon repens (Russian Knapweed) as a Major Source

Acroptilon repens, commonly known as Russian knapweed, is recognized as a significant source of this compound. nih.govresearchgate.netresearchgate.netebi.ac.uknih.govt27.irdntb.gov.uamdpi.comusda.gov this compound was first isolated from Acroptilon repens. researchgate.netscispace.com This plant is native to Central Asia and has spread to many other regions globally, including parts of Europe, Asia, Africa, North America, and South America. eppo.int Its distribution in Europe includes provinces in Russia and southern Ukraine. eppo.int In Asia, it is found in countries such as Afghanistan, Armenia, China, Georgia, India, Iraq, Iran, Kazakhstan, Kyrgyzstan, Mongolia, Syria, Tajikistan, Turkey, Turkmenistan, and Uzbekistan. eppo.int It is also present in South Africa, Canada, the western United States, and Argentina. eppo.int The widespread distribution of Acroptilon repens contributes significantly to the natural occurrence of this compound across these diverse geographical areas.

Here is a table summarizing the distribution of Acroptilon repens:

| Continent | Regions/Countries |

| Europe | Russia (Volgograd, Rostov, Saratov, Orenburg, Stavropol, Kalmykia), Ukraine (south) |

| Asia | Afghanistan, Armenia, China (eastern), Georgia (north), India, Iraq, Iran, Kazakhstan, Kyrgyzstan, Mongolia, Syria, Tajikistan, Turkey, Turkmenistan, Uzbekistan |

| Africa | South Africa |

| North America | Canada (Alberta, Manitoba, Saskatchewan, British Columbia, Ontario), USA (western states, 21 states) |

| South America | Argentina |

| Oceania | Australia eppo.int |

Occurrence in Centaurea Species

This compound has also been found in various species belonging to the genus Centaurea. nih.govresearchgate.netresearchgate.netdntb.gov.uascispace.comnoveltyjournals.cominnovareacademics.inscispace.comencyclopedia.pubresearchgate.netresearchgate.netresearchgate.netrsc.orgcore.ac.ukunipa.itnih.govresearchgate.netresearchgate.netmpn.gov.rsinnovareacademics.instoredproductinsects.com The genus Centaurea is large, with over 500 species primarily located in the Mediterranean region and Western Asia. noveltyjournals.comresearchgate.net

Centaurea hyrcanica is one of the Centaurea species identified as a source of this compound. researchgate.netscispace.comrsc.orgmpn.gov.rsresearchgate.net

This compound has been reported in Centaurea aegyptiaca. noveltyjournals.cominnovareacademics.inresearchgate.netresearchgate.netresearchgate.netinnovareacademics.in This species is known to grow wild in Sinai, Egypt. innovareacademics.inresearchgate.net

Several other Centaurea species have been found to contain this compound. These include:

Centaurea solstitialis (Yellow starthistle): this compound is present in this species. innovareacademics.incore.ac.ukcowdvm.comnih.govplantaedb.comresearchgate.net C. solstitialis is an annual weed found predominantly in the western United States, but its distribution also includes the Mediterranean region and other parts of the world. cowdvm.comnih.govplantaedb.com

Centaurea hyssopifolia: This species has also been reported to contain this compound, which is sometimes referred to as Chlorohyssopifolin C in this context. researchgate.netdntb.gov.uainnovareacademics.inencyclopedia.pubresearchgate.netrsc.orgnih.gov C. hyssopifolia is described as an endemic dominant species on Iberian gypsum soils in central Spain. researchgate.netnih.gov

Centaurea linifolia: this compound has been found in Centaurea linifolia, a plant native to the eastern part of Spain and Italy. innovareacademics.inresearchgate.netrsc.orgnih.gov

Centaurea adjarica: this compound has been isolated from Centaurea adjarica. scispace.com

Centaurea marschalliana: This species has also been found to contain this compound. scispace.com

Centaurea pterocaula: this compound has been reported in Centaurea pterocaula. nih.govresearchgate.net

Here is a table summarizing the occurrence of this compound in various Centaurea species and their reported locations:

| Species | Reported Locations |

| Centaurea hyrcanica | Not explicitly specified in search results, but linked to original isolation. researchgate.netscispace.comrsc.orgmpn.gov.rsresearchgate.net |

| Centaurea aegyptiaca | Sinai, Egypt innovareacademics.inresearchgate.net |

| Centaurea solstitialis | Western United States, Mediterranean region, other areas. core.ac.ukcowdvm.comnih.govplantaedb.comresearchgate.net |

| Centaurea hyssopifolia | Iberian gypsum soils in central Spain. researchgate.netnih.gov |

| Centaurea linifolia | Eastern part of Spain and Italy. researchgate.netnih.gov |

| Centaurea adjarica | Not explicitly specified in search results. scispace.com |

| Centaurea marschalliana | Not explicitly specified in search results. scispace.com |

| Centaurea pterocaula | Not explicitly specified in search results. nih.govresearchgate.net |

Centaurea aegyptiaca

Presence in Jurinea Species

Jurinea consanguinea

Jurinea suffruticosa

Co-occurring Sesquiterpene Lactones and Related Chemical Classes

Sesquiterpene lactones often occur in complex mixtures within plants. This compound has been found to co-occur with other sesquiterpene lactones and related compounds in various plant species, particularly within the subtribe Centaureinae of the Compositae family. nih.gov

Repin (B1680521) and Hyrcanin

Repin is a sesquiterpene lactone with the chemical formula C₁₉H₂₂O₇. nih.gov Hyrcanin is listed as a synonym for Chlorohyssopifolin A. nih.gov Repin has been observed to co-occur with this compound in Psephellus bellus. nih.govresearchgate.net

Chlorohyssopifolin Analogues (A, B, D, E)

Chlorohyssopifolin A (Hyrcanin) has the chemical formula C₁₉H₂₄Cl₂O₇. nih.gov Chlorohyssopifolin B has the chemical formula C₁₅H₁₉ClO₅. nih.gov this compound itself is also known as Chlorohyssopifolin C. nih.gov The co-occurrence of this compound with Chlorohyssopifolin A and B has been noted in the literature, often in the context of sesquiterpene lactone profiles of certain plant species. researchgate.net Specific details on the co-occurrence with Chlorohyssopifolin D and E alongside this compound were not explicitly detailed in the search results.

Janerin (B14756719) and Cynaropicrin

Janerin is a sesquiterpene lactone with the chemical formula C₁₉H₂₂O₇. biosynth.comnih.govebiohippo.comtargetmol.com Cynaropicrin is also a sesquiterpene lactone, specifically a guaianolide, with the chemical formula C₁₉H₂₂O₆. nih.govuni.lubiosynth.comnih.govontosight.aicaymanchem.comtargetmol.com It is a chemotaxonomic marker for artichoke plants (Cynara scolymus). nih.gov Both Janerin and Cynaropicrin have been reported to co-occur with this compound in some plant species. nih.govresearchgate.netresearchgate.netub.edu

Subluteolide and Solstitiolide

Subluteolide has the chemical formula C₁₉H₂₂O₇. nih.govontosight.ai Solstitiolide has also been studied in the context of sesquiterpene lactones from Centaurea species. researchgate.net Subluteolide has been reported in Rhaponticum coniferum and Centaurea solstitialis. nih.gov The co-occurrence of Subluteolide and Solstitiolide with this compound has been noted in studies analyzing the sesquiterpene lactone content of certain plants. researchgate.net

Here is a table summarizing the co-occurring compounds mentioned:

| Compound Name | Chemical Class | Co-occurrence with this compound Examples |

| Repin | Sesquiterpene Lactone | Psephellus bellus nih.govresearchgate.net |

| Hyrcanin | Sesquiterpene Lactone | Not explicitly detailed with this compound, but is Chlorohyssopifolin A nih.gov |

| Chlorohyssopifolin A | Sesquiterpene Lactone | Not explicitly detailed with this compound, but is Hyrcanin nih.govresearchgate.net |

| Chlorohyssopifolin B | Sesquiterpene Lactone | Not explicitly detailed with this compound, but co-occurs with Chlorohyssopifolin A researchgate.net |

| Chlorohyssopifolin D | Sesquiterpene Lactone | Not explicitly detailed in search results |

| Chlorohyssopifolin E | Sesquiterpene Lactone | Not explicitly detailed in search results |

| Janerin | Sesquiterpene Lactone | Reported co-occurrence nih.govresearchgate.netresearchgate.netub.edu |

| Cynaropicrin | Sesquiterpene Lactone | Reported co-occurrence nih.govresearchgate.netresearchgate.netub.edu |

| Subluteolide | Sesquiterpene Lactone | Reported co-occurrence researchgate.net |

| Solstitiolide | Sesquiterpene Lactone | Reported co-occurrence researchgate.net |

Other Guaianolide and Germacranolide Derivatives

Sesquiterpene lactones, including guaianolides and germacranolides, are characteristic secondary metabolites found in the genus Centaurea mdpi.comnih.govtandfonline.comnih.gov. The genus is considered a rich source of various types of sesquiterpene lactones, with guaianolides being the most abundant and widely distributed mdpi.com.

In addition to this compound (a guaianolide), several other guaianolide and germacranolide derivatives have been isolated from Centaurea species, often alongside this compound or in related plants. Chlorinated guaianolides, such as chlorohyssopifolins A and B, have been reported in various Centaurea species where this compound is also found or in closely related species researchgate.netinnovareacademics.inmdpi.com. Chlorohyssopifolin A (also known as centaurepensin) and chlorohyssopifolin B have been isolated from Centaurea aegyptiaca researchgate.netinnovareacademics.in. Chlorohyssopifolin A, B, D, and E have been reported from Centaurea hyssopifolia, and chlorohyssopifolin B, D, and E from Centaurea linifolia mdpi.com. Chlorojanerin is another chlorinated guaianolide found in Centaurea species, including C. phaeopappoides, C. thracica, C. marschalliana, and C. adjarica doaj.orgscispace.com.

Other guaianolides found in Centaurea species include janerin, repin, repidiolide, cebellin D, E, F, I, and J, cynaropicrin, and subluteolide doaj.orgresearchgate.netscispace.cominnovareacademics.in. Repin and subluteolide have also been identified in Centaurea solstitialis along with this compound and janerin jcu.edu.aucowdvm.com. Cebellin J is a guaianolide reported from Centaurea bella, while cebellin D, E, F, and I were found in Centaurea adjarica and Centaurea marschalliana doaj.orgscispace.com. Subluteolide has been found in Centaurea aegyptiaca and Centaurea solstitialis researchgate.netinnovareacademics.in.

Germacranolides are also present in Centaurea species. Examples include salonitenolide, 11β,13-dihydrosalonitenolide, salonitenolide 8-O-(4′-acetoxy-5′-hydroxy)-angelate, cnicin (B190897) 4′-O-acetate, cnicin, and 3α,15-dihydroxycostunolide doaj.orgscispace.comnih.govresearchgate.netconicet.gov.ar. Cnicin and salonitenolide have been isolated from Centaurea cineraria subsp. cineraria nih.gov. Cnicin is often reported as an abundant germacranolide in Centaurea conicet.gov.ar. 3α,15-dihydroxycostunolide is a germacranolide found in Centaurea sphaerocephala subsp. lusitanica doaj.orgscispace.com.

The co-occurrence of this compound with these other guaianolide and germacranolide derivatives in Acroptilon and Centaurea species underscores the complex mixture of sesquiterpene lactones produced by these plants.

Examples of other Guaianolide and Germacranolide Derivatives found in Acroptilon and Centaurea species:

| Compound | Type | Plant Source (Examples) |

| Chlorohyssopifolin A | Guaianolide | Centaurea aegyptiaca, Centaurea conifera researchgate.netinnovareacademics.inresearchgate.net |

| Chlorohyssopifolin B | Guaianolide | Centaurea aegyptiaca, Centaurea hyssopifolia, Centaurea linifolia researchgate.netinnovareacademics.inmdpi.com |

| Chlorohyssopifolin D | Guaianolide | Centaurea hyssopifolia, Centaurea linifolia mdpi.com |

| Chlorohyssopifolin E | Guaianolide | Centaurea hyssopifolia, Centaurea linifolia mdpi.com |

| Chlorojanerin | Guaianolide | Centaurea spp., C. phaeopappoides, C. thracica, C. marschalliana, C. adjarica, C. conifera doaj.orgscispace.comresearchgate.net |

| Janerin | Guaianolide | Centaurea spp., C. phaeopappoides, C. thracica, C. marschalliana, C. adjarica, C. solstitialis doaj.orgscispace.comjcu.edu.aucowdvm.com |

| Repin | Guaianolide | Centaurea adjarica, Centaurea solstitialis, Acroptilon repens nih.govdoaj.orgscispace.comjcu.edu.aucowdvm.com |

| Repidiolide | Guaianolide | Centaurea adjarica doaj.orgscispace.com |

| Cebellin D | Guaianolide | Centaurea marschalliana, Centaurea adjarica doaj.orgscispace.com |

| Cebellin E | Guaianolide | Centaurea adjarica doaj.orgscispace.com |

| Cebellin F | Guaianolide | Centaurea adjarica doaj.orgscispace.com |

| Cebellin I | Guaianolide | Centaurea adjarica doaj.orgscispace.com |

| Cebellin J | Guaianolide | Centaurea bella doaj.orgscispace.com |

| Cynaropicrin | Guaianolide | Centaurea phaeopappoides, Centaurea thracica doaj.orgscispace.com |

| Subluteolide | Guaianolide | Centaurea aegyptiaca, Centaurea solstitialis researchgate.netinnovareacademics.injcu.edu.aucowdvm.com |

| Salonitenolide | Germacranolide | Centaurea cineraria subsp. cineraria, Centaurea alba nih.govresearchgate.net |

| 11β,13-Dihydrosalonitenolide | Germacranolide | Centaurea alba researchgate.net |

| Cnicin | Germacranolide | Centaurea cineraria subsp. cineraria, Centaurea alba, Centaurea sphaerocephala, Centaurea napifolia nih.govresearchgate.netconicet.gov.ar |

| 3α,15-Dihydroxycostunolide | Germacranolide | Centaurea sphaerocephala subsp. lusitanica doaj.orgscispace.com |

Isolation, Purification, and Structural Elucidation of Acroptilin

Advanced Chromatographic Methodologies for Isolation

Chromatography plays a crucial role in separating Acroptilin from the complex mixture of compounds present in plant extracts. The choice of chromatographic technique depends on the scale of isolation and the properties of the target compound and co-occurring substances.

Column Chromatography Techniques

Column chromatography is a widely used technique for the isolation and purification of natural products like this compound. scispace.comcsic.esmdpi.comnsc.ru This method involves a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (solvent or solvent mixture) that elutes the compounds based on their differential affinities for the stationary and mobile phases.

Research indicates the successful application of column chromatography using silica gel with various solvent systems for isolating this compound from plant extracts. For instance, separation of sesquiterpene lactones, including this compound, has been achieved using silica gel columns eluted with solvent systems such as chloroform-ethyl acetate (B1210297) or chloroform-methanol. scispace.compbsociety.org.pl Another study reported using silica gel (Kieselgel MN 100-200 mesh and Kieselgel 200-300 mesh) with chloroform (B151607) containing increasing percentages of acetone (B3395972) for the separation process. scispace.com Benzene-ethyl acetate systems have also been employed as eluents in silica gel column chromatography for isolating compounds from plant extracts containing this compound. kaznu.kz

The process typically involves preparing an extract from the dried plant material, such as extraction with ethanol. researchgate.netnih.gov The crude extract is then subjected to column chromatography. Fractions are collected and monitored, often using Thin-Layer Chromatography (TLC), to identify those containing this compound. scispace.comkaznu.kzresearchgate.net Further purification of these fractions using repeated column chromatography or other techniques may be necessary to obtain pure this compound. scispace.comunesp.br

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique frequently used in conjunction with column chromatography for monitoring separation and assessing the purity of fractions containing this compound. scispace.compbsociety.org.plkaznu.kzwikipedia.orgsigmaaldrich.com TLC is performed on a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase. wikipedia.orgsigmaaldrich.comkhanacademy.org A small amount of the sample is spotted on the plate, and a mobile phase moves up the plate by capillary action, separating compounds based on their polarity and affinity for the stationary and mobile phases. wikipedia.orgsigmaaldrich.comkhanacademy.org

In the isolation of this compound, TLC is used to monitor the fractions obtained from column chromatography. scispace.comkaznu.kzresearchgate.net By comparing the retention factor (Rf) values of spots on the TLC plate with those of a standard sample of this compound (if available), researchers can identify the fractions containing the target compound. scispace.compbsociety.org.pl Selective staining developers, such as sulfuric acid or potassium permanganate (B83412) solution, are often used to visualize the spots on the TLC plate, as many sesquiterpene lactones are not colored. scispace.compbsociety.org.plkaznu.kzwikipedia.org TLC can also be used to assess the purity of isolated this compound samples. wikipedia.org

Spectroscopic Characterization Techniques

Once isolated and purified, the structure of this compound is determined using various spectroscopic methods. NMR spectroscopy is particularly powerful for providing detailed information about the carbon-hydrogen framework and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. scispace.comnsc.ruresearchgate.net By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the number and types of atoms in a molecule and how they are connected.

¹H-NMR Spectroscopy for Proton Environments

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms (protons) in a molecule. nsc.ruacs.orgdntb.gov.uaplantaedb.com The chemical shift (δ) of each proton signal in the ¹H-NMR spectrum is influenced by its electronic environment, providing clues about the functional groups and neighboring atoms. The multiplicity of a signal (singlet, doublet, triplet, multiplet, etc.) indicates the number of adjacent protons, and the integration of the signal is proportional to the number of protons giving rise to that signal.

Studies on the structural elucidation of this compound have extensively utilized ¹H-NMR spectroscopy. scispace.comnsc.ruresearchgate.net Analysis of the ¹H-NMR spectrum of this compound provides characteristic signals corresponding to specific protons within its sesquiterpene lactone structure, including signals for methyl groups, methylene (B1212753) protons, olefinic protons, and protons on carbons bearing hydroxyl or ester groups. rsc.orgmdpi.com Comparing the observed chemical shifts and coupling patterns with reported data for this compound and related sesquiterpene lactones is crucial for confirming the structure. scispace.comnsc.ru

¹³C-NMR Spectroscopy for Carbon Skeletal Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon atoms in a molecule, offering insights into the carbon skeleton and different types of carbon environments. nsc.ruresearchgate.netmasterorganicchemistry.com The chemical shift (δ) of each carbon signal in the ¹³C-NMR spectrum is characteristic of its hybridization state and the nature of the atoms attached to it. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

¹³C-NMR spectroscopy is essential for determining the complete carbon framework of this compound. nsc.ruresearchgate.net The ¹³C-NMR spectrum of this compound shows signals corresponding to the 19 carbon atoms in its structure. nih.govamazonaws.com Analysis of the chemical shifts of these signals allows for the identification of carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and saturated carbons in the sesquiterpene skeleton and the attached ester group. acs.orgrsc.orgmdpi.com Detailed analysis of the ¹³C-NMR data, often in conjunction with 2D NMR experiments like HSQC and HMBC, is critical for assigning each carbon signal to a specific carbon atom in the this compound structure and confirming the connectivity. nsc.ruresearchgate.net

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. emerypharma.comipb.pt Two-dimensional (2D) NMR experiments provide crucial connectivity information between atoms in a molecule. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through bonds. By analyzing the cross-peaks in a COSY spectrum, the connectivity of proton spin systems within the molecule can be determined.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). ipb.pt This helps in assigning proton signals to their corresponding carbons.

While specific detailed 2D NMR data for this compound (chemical shifts, coupling constants, and correlation tables) were not extensively provided in the search results, studies on similar sesquiterpene lactones and structural elucidation in general rely heavily on these techniques to build a comprehensive picture of the molecular structure by establishing proton-proton and proton-carbon connectivities. emerypharma.comipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure through analysis of its fragmentation pattern. savemyexams.comwikipedia.org In mass spectrometry, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). savemyexams.comgithub.io The molecular ion peak ([M]⁺ or [M+H]⁺) corresponds to the molecular weight of the compound. savemyexams.com

For this compound, mass spectral analysis has shown a molecular ion peak at m/z 398, which is consistent with its molecular formula of C₁₉H₂₃ClO₇. innovareacademics.in The presence of a chlorine atom in the molecule can often be identified by characteristic isotopic peaks in the mass spectrum, specifically an [M+2] peak that is approximately one-third the intensity of the molecular ion peak due to the natural abundance of ³⁷Cl relative to ³⁵Cl. chemguide.co.uk While detailed fragmentation patterns for this compound were not provided, fragmentation in mass spectrometry occurs through the dissociation of molecular ions, yielding smaller fragment ions whose m/z values provide clues about the substructures present in the molecule. savemyexams.comwikipedia.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet (UV) spectroscopy are used to identify the presence of specific functional groups within a molecule. drawellanalytical.com

IR Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. drawellanalytical.com For example, the presence of hydroxyl groups (-OH) typically shows a broad absorption band around 3400-3600 cm⁻¹, while carbonyl groups (C=O) show strong absorption bands around 1650-1800 cm⁻¹. innovareacademics.indrawellanalytical.com

UV Spectroscopy: UV spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which is related to electronic transitions within the molecule. drawellanalytical.commsu.edu The UV spectrum can provide information about the presence of conjugated systems, aromatic rings, and certain functional groups like carbonyls. msu.edu

While specific IR and UV spectral data for this compound (peak positions and intensities) were not detailed in the provided search results, a study on related compounds mentioned that the IR spectrum showed absorption bands for hydroxyl group(s) at 3464 cm⁻¹ and for the carbonyl group at 1739 cm⁻¹. innovareacademics.in These would be expected functional groups in a sesquiterpene lactone structure like this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules and determine their optical activity and conformational properties. photophysics.comjascoinc.com CD measures the difference in absorption between left and right circularly polarized light by a chiral substance. photophysics.comjascoinc.com The resulting CD spectrum, which plots the differential absorbance as a function of wavelength, can provide information about the presence of chiral chromophores and their spatial arrangement. photophysics.comjascoinc.com

This compound is a chiral molecule due to the presence of multiple stereocenters. wikipedia.orgresearchgate.net CD spectroscopy would be a valuable tool in its structural elucidation to confirm its chirality and potentially gain insights into the conformation of the molecule in solution. While specific CD data for this compound was not found in the immediate search results, CD is a standard technique for characterizing the stereochemistry and conformation of chiral natural products like sesquiterpene lactones. nih.govnih.gov

Stereochemical Determination and Absolute Configuration

The stereochemical determination and absolute configuration of a chiral molecule like this compound are crucial aspects of its structural characterization. Absolute configuration refers to the precise spatial arrangement of atoms around chiral centers. wikipedia.org Techniques such as X-ray crystallography, optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and the use of chiral shift reagents in NMR can be employed for this purpose. wikipedia.org

Studies have addressed the absolute configuration of this compound (chlorohyssopifolin C) in relation to other sesquiterpene lactones like centaurepensin. rsc.orgresearchgate.net Research comparing chlorohyssopifolin A (centaurepensin) with this compound suggested that the fusion of rings A and B in this compound is cis with a C-1 α-H configuration. rsc.orgresearchgate.net This was based on correlations with derivatives of cynaropicrin, a sesquiterpene lactone with established absolute stereochemistry at key centers (C-1, C-5, C-6, and C-7). rsc.orgresearchgate.net The determination of absolute configuration is often achieved through a combination of spectroscopic methods and chemical correlations with compounds of known stereochemistry. rsc.orgresearchgate.net

Biosynthetic Pathways of Acroptilin

Precursor Compounds: Farnesyl Diphosphate (B83284) (FPP) and its Cyclization

Farnesyl diphosphate (FPP) serves as the primary precursor for the biosynthesis of a vast array of sesquiterpenes, including the guaianolides. royalsocietypublishing.orgmdpi.comcabidigitallibrary.orgresearchgate.netnih.gov The initial committed step in guaianolide biosynthesis is the cyclization of FPP to form the ten-membered ring intermediate, (+)-germacrene A. mdpi.comresearchgate.netnih.govacs.orgnih.govacs.orgscilit.comnih.gov This crucial reaction is catalyzed by the enzyme (+) germacrene A synthase (GAS). mdpi.comresearchgate.netnih.govacs.orgnih.govacs.orgnih.govtandfonline.comresearcher.lifecore.ac.ukresearchgate.net The cyclization involves the ionization of the diphosphate group from FPP, generating a farnesyl cation, which then undergoes an intramolecular electrophilic attack on a double bond, leading to the formation of the germacrene A structure. acs.orgnih.govacs.orgscilit.com

Proposed Enzymatic Steps in Guaianolide Biosynthesis

Following the formation of germacrene A, a series of enzymatic transformations are required to convert this intermediate into the guaianolide skeleton and introduce the necessary functional groups. royalsocietypublishing.orgmdpi.comcabidigitallibrary.orgresearchgate.netnih.govuni-regensburg.deresearchgate.net

(+) Germacrene A Synthase Activity

(+) Germacrene A synthase (GAS) is the enzyme responsible for catalyzing the stereospecific cyclization of FPP to (+)-germacrene A. mdpi.comresearchgate.netnih.govacs.orgnih.govacs.orgnih.govtandfonline.comresearcher.lifecore.ac.ukresearchgate.net This enzyme plays a pivotal role in determining the initial cyclic structure in the biosynthesis of many sesquiterpenes, including the guaianolides. acs.orgresearcher.life Different isoforms of GAS may exist in plants, contributing to the diversity of sesquiterpene structures. nih.govtandfonline.comresearchgate.net

Cytochrome P450 Germacrene A Oxidase Mediated Hydroxylation and Oxidation

The next key enzymatic step involves the oxidation of germacrene A. mdpi.comcabidigitallibrary.orgresearchgate.netnih.govmdpi.com This is primarily carried out by cytochrome P450 enzymes, specifically cytochrome P450 germacrene A oxidase (GAO). mdpi.comcabidigitallibrary.orgresearchgate.netnih.govresearcher.liferesearchgate.netmdpi.com GAO catalyzes the hydroxylation and subsequent oxidation of germacrene A, typically at the C-12 methyl group, leading to the formation of germacrene A acid via alcohol and aldehyde intermediates. cabidigitallibrary.orgnih.gov Further enzymatic steps, including hydroxylation catalyzed by other cytochrome P450 enzymes like costunolide (B1669451) synthase (COS), lead to intermediates such as 6-hydroxy-germacrene A acid, which can undergo spontaneous lactonization to form costunolide. mdpi.comcabidigitallibrary.orgresearchgate.netnih.govnih.gov Costunolide is considered a key intermediate and a branching point for the biosynthesis of different sesquiterpene lactone subclasses, including guaianolides. mdpi.comuni-regensburg.de

Epoxidation and Intramolecular Cyclization to the Guaianolide Skeleton

The conversion of intermediates like costunolide into the guaianolide skeleton typically involves epoxidation followed by intramolecular cyclization. mdpi.comuni-regensburg.denih.govacs.org For instance, 4,5-epoxidation of costunolide is hypothesized to be a committed step in guaianolide biosynthesis in some plants. mdpi.com The opening of this epoxide through an intramolecular attack, often facilitated by enzymatic activity, generates the characteristic three-cyclic guaianolide skeleton. mdpi.comnih.gov This cyclization establishes the fused 5/7/5-ring system that defines the guaianolide structure. uni-regensburg.denih.gov Subsequent enzymatic modifications, such as hydroxylations at various positions (e.g., C-3, C-8, C-15), further diversify the guaianolide structures. mdpi.com

Considerations for Chlorination in Acroptilin Biosynthesis

This compound is a chlorinated guaianolide, meaning a chlorine atom is incorporated into its structure. mdpi.comthieme-connect.comresearchgate.net The introduction of halogen atoms into natural products is often catalyzed by halogenase enzymes. royalsocietypublishing.orgnih.govfrontiersin.org In the case of chlorinated sesquiterpenes and guaianolides, research suggests the involvement of flavin adenine (B156593) dinucleotide (FADH2)-dependent halogenases. mdpi.comfrontiersin.orgnih.gov These enzymes are known to catalyze the electrophilic halogenation of organic substrates. nih.govnih.gov While the specific enzyme responsible for chlorination in this compound biosynthesis has not been fully elucidated, a proposed pathway for related chlorinated guaianolides, such as chlorohyssopifolin B, suggests the enzymatic incorporation of chloride atoms at specific carbon positions, such as C-15, catalyzed by FADH2-dependent halogenases. mdpi.com This enzymatic chlorination step is crucial for the formation of this compound and other chlorinated sesquiterpene lactones found in plants. royalsocietypublishing.orgthieme-connect.com

Molecular Mechanisms of Action of Acroptilin in Vitro and Animal Model Studies

Cellular and Subcellular Interactions

Acroptilin's biological effects are mediated through its interactions with various cellular and subcellular components. These interactions can influence enzymatic activity, cellular redox balance, membrane integrity, and protein synthesis machinery.

Covalent Adduct Formation with Sulfhydryl-Bearing Enzymes

Sesquiterpene lactones, including this compound, are known for their ability to form covalent adducts with biological molecules, particularly those containing sulfhydryl (thiol) groups. Enzymes with accessible cysteine residues in their active sites or elsewhere can be targets for such modifications. The formation of covalent bonds with enzymes can lead to alterations in their conformation and function, potentially inhibiting their activity. nih.govmdpi.comualberta.caresearchgate.net This type of interaction is a common mechanism for electrophilic compounds, and the presence of reactive functional groups in this compound's structure suggests its potential for such reactions. nih.govnih.gov While direct studies specifically detailing this compound's covalent adduct formation with named sulfhydryl-bearing enzymes were not extensively found in the provided search results, the general principle of sesquiterpene lactones reacting with thiols is well-established in biochemical literature.

Interaction with Glutathione (B108866) (GSH)

Glutathione (GSH) is a crucial cellular thiol that plays a central role in maintaining the cellular redox balance and detoxifying electrophilic compounds. mdpi.comunirioja.es Electrophilic molecules can react with the sulfhydryl group of GSH, forming glutathione S-conjugates. mdpi.com This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). mdpi.comthermofisher.com The interaction of this compound with GSH could lead to the depletion of intracellular GSH levels, thereby increasing oxidative stress and potentially sensitizing cells to further damage or inducing apoptotic pathways. nih.govembopress.orgnih.gov The formation of GSH conjugates is a significant detoxification pathway for many xenobiotics and endogenous electrophiles. mdpi.com

Modulation of Cell Membrane Functions

Cell membranes are dynamic structures critical for maintaining cellular integrity, regulating transport, and facilitating signal transduction. umass.eduyoutube.com The lipid composition and protein components of the cell membrane influence its fluidity and function. frontiersin.orgnih.gov Sesquiterpene lactones have been suggested to interfere with cell membrane functions. core.ac.uk This interference could involve altering membrane fluidity, affecting the activity of membrane-bound proteins, or disrupting membrane potential. frontiersin.orgnih.govlaminarpharma.com Modulation of cell membrane functions by this compound could impact various cellular processes, including nutrient uptake, waste removal, and the transmission of signals from the extracellular environment. youtube.com

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. It is characterized by a series of biochemical events leading to distinct morphological changes and eventual cell dismantling. core.ac.uk Many compounds exert their cytotoxic effects by inducing apoptosis through various pathways.

Cytochrome c Release from Mitochondria

The intrinsic or mitochondrial pathway of apoptosis is a major route for initiating programmed cell death. A key event in this pathway is the release of cytochrome c from the intermembrane space of mitochondria into the cytosol. core.ac.uknih.govembopress.orgnih.govscispace.com Once in the cytosol, cytochrome c interacts with apoptotic protease activating factor-1 (Apaf-1), which, in the presence of ATP or dATP, leads to the formation of the apoptosome. core.ac.uk The apoptosome then recruits and activates procaspase-9, initiating a cascade of caspase activation that culminates in the execution of apoptosis. core.ac.uk The release of cytochrome c is regulated by members of the Bcl-2 family of proteins, with anti-apoptotic members preventing its release and pro-apoptotic members promoting it. core.ac.uknih.gov The induction of cytochrome c release by this compound would indicate its ability to trigger the mitochondrial apoptotic pathway, leading to caspase activation and ultimately cell death. core.ac.uknih.govembopress.orgnih.govscispace.com

Activation of Caspase Cascades (e.g., Caspase-3, -8, -9)

Activation of caspase cascades is a key event in the induction of apoptosis, a programmed cell death pathway. Studies involving chlorinated guaiane-type sesquiterpene lactones, including compounds structurally related to this compound (such as chlorohyssopifolin C, which is a synonym for this compound), have demonstrated their ability to induce apoptosis in human tumor cells. nih.govcsic.esamazonaws.com These studies have shown that these compounds can activate both initiator caspases like caspase-8 and caspase-9, and effector caspases such as caspase-3. nih.govcsic.es Caspase-3 is a crucial executioner caspase responsible for cleaving various cellular proteins during apoptosis. nih.govcsic.esresearchgate.net The activation of caspase-9 is typically associated with the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria into the cytoplasm. nih.govcsic.esresearchgate.net Caspase-8 activation is linked to the extrinsic apoptotic pathway, initiated by death receptors on the cell surface. nih.govcsic.es The activation of caspase-9 and caspase-3 has been verified as a mechanism of cell death induction by related sesquiterpene lactones in certain cancer cell lines. unipa.it

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.govcsic.esnih.gov Cleavage of PARP is considered a hallmark of apoptosis and indicates the activation of caspases, particularly caspase-3, which is a known substrate for PARP. nih.govcsic.esresearchgate.net Studies on chlorinated guaianolides, including those structurally related to this compound, have shown that these compounds induce the hydrolysis of the full-length 116 kDa PARP protein into an 85 kDa fragment. nih.govcsic.esulpgc.es This cleavage renders PARP inactive, thereby suppressing DNA repair mechanisms. nih.gov The 89-kDa PARP1 cleavage fragment can also translocate to the cytoplasm and induce caspase-independent cell death (parthanatos) under conditions of excessive DNA damage. nih.gov

Specific Target Modulation

Inhibition of NF-κB Transcription Factor (for sesquiterpene lactones)

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival. scbt.comwikipedia.orgnih.gov Many sesquiterpene lactones, including those found in Acroptilon repens, possess anti-inflammatory activity attributed, in part, to their ability to inhibit NF-κB. researchgate.netnih.govnih.gov Sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκB-alpha and IκB-beta, in the cytoplasm. wikipedia.orgnih.gov Normally, upon cellular stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.orgnih.govdovepress.com Sesquiterpene lactones can interfere with this process, keeping NF-κB sequestered in the cytoplasm in an inactive state. wikipedia.orgnih.gov A proposed molecular mechanism suggests that potent NF-κB inhibitory sesquiterpene lactones, often possessing reactive centers like an alpha-methylene-gamma-lactone group, can alkylate specific cysteine residues on the p65 subunit of NF-κB, thereby preventing its interaction with DNA. nih.govdovepress.com this compound has been mentioned in the context of NF-κB inhibition by sesquiterpene lactones. researchgate.netscispace.com

Role of Oxidative Stress Induction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, can lead to cellular damage and death. mdpi.commdpi.comfrontiersin.org Studies on the extract of Acroptilon repens have indicated that its toxicity, particularly in the liver of mice, may be related to extensive ROS formation and oxidative stress. brieflands.comnih.govnih.govresearchgate.netresearchgate.net The extract has been shown to increase levels of lipid peroxidation, protein carbonyl, and ROS, while decreasing antioxidant enzyme levels like superoxide (B77818) dismutase (SOD) and catalase (CAT) in animal models. nih.govresearchgate.net This suggests that components within the extract, potentially including this compound, can induce oxidative stress by disrupting the balance of pro-oxidant and antioxidant systems. nih.govresearchgate.net Mitochondria are significant sources of ROS, and their dysfunction can contribute to oxidative stress and trigger apoptosis. researchgate.netresearchgate.net

Hypoxia-Related Mechanisms (from extract studies)

Hypoxia, a state of oxygen deficiency, can trigger various cellular responses, including the formation of reactive oxygen species. researchgate.netnih.govresearchgate.net Research on Acroptilon repens extract has suggested that its effects, including observed liver damage in animal models, could be dependent on a hypoxia mechanism or extensive ROS formation. brieflands.comnih.govnih.govresearchgate.netresearchgate.net One study mentioned a novel sesquiterpenoid alkaloid in Acroptilon repens extract with antitumor effects on tissue culture through a hypoxic mechanism. brieflands.comnih.gov While this refers to a sesquiterpenoid alkaloid rather than this compound (a sesquiterpene lactone), it indicates that hypoxia-related mechanisms are being explored in the context of compounds from Acroptilon repens extract. Acute hypoxia has been shown to increase ROS production by affecting cytochrome chains involved in mitochondrial oxidative phosphorylation. nih.govresearchgate.net The potential for the extract to induce hypoxia could contribute to the observed oxidative stress and subsequent cellular damage. brieflands.comnih.govnih.govresearchgate.netresearchgate.net

Pharmacological and Biological Activities of Acroptilin Preclinical Investigations

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Acroptilin and other chlorinated guaianolides have been evaluated for their cytotoxic effects against various human tumor cell lines. csic.es These compounds have shown potency in inhibiting growth across different cancer cell lines. csic.es

Activity against Leukemia Cell Lines (e.g., U-937)

Chlorohyssopifolin C (this compound) has demonstrated potent growth inhibition in human leukemia cell lines, including HL-60 and U-937. csic.es Studies have shown that this compound can induce apoptosis in human U-937 leukemia cells. csic.es The mechanism of action in U-937 cells has been associated with the release of cytochrome c, activation of caspases, and cleavage of poly(ADP-ribose)polymerase. csic.es this compound, along with other guaianolides, induced cell death and showed similar IC₅₀ values in both parental U-937 cells and a U-937 cell line overexpressing the anti-apoptotic Bcl-2 protein, suggesting that mechanisms beyond apoptosis, such as cell cycle arrest, may also contribute to growth inhibition in U-937/Bcl-2 cells. csic.es

Table 1: Antiproliferative Activity of Chlorinated Guaianolides in Leukemia Cell Lines (Example Data Format)

| Compound | Cell Line | IC₅₀ (µM) |

| Chlorohyssopifolin C | HL-60 | < 10 |

| Chlorohyssopifolin C | U-937 | < 10 |

| Chlorohyssopifolin C | U-937/Bcl-2 | < 10 |

Effects on Liver Carcinoma Cell Lines (e.g., HEPG2, HEP2)

Chlorinated guaianolides, including this compound (referred to as compound 5 in one source), have been investigated for their activity against liver hepatocellular carcinoma (HCC) cell lines such as HEPG2 and HEP2. researchgate.net While some compounds showed activity, the specific detailed findings for this compound's effects on HEPG2 and HEP2 cells, including quantitative data like IC₅₀ values from the search results, were not explicitly available in the provided snippets. HEPG2 is a human liver cancer cell line derived from a hepatocellular carcinoma. wikipedia.orgsigmaaldrich.com

Anti-allergic Properties and Associated Cellular Responses

This compound is described as a sesquiterpene lactone that displays anti-allergic properties. nih.govebi.ac.uk It has a role as an anti-allergic agent. nih.gov Further details on the associated cellular responses or specific mechanisms underlying its anti-allergic effects were not extensively described in the provided search snippets.

Antibacterial Activities (In Vitro Assays)

Information regarding the antibacterial activities of this compound in in vitro assays was not found in the provided search results. The snippets discussed the antibacterial activity of other plant extracts and compounds nih.govnih.govjapsonline.comfrontiersin.org, but did not include data specifically for this compound.

Allelopathic Potential and Phytotoxicity to Other Plants

Allelopathy is a biological phenomenon where one plant produces chemicals that influence the growth, survival, and reproduction of other plants nih.govaloki.hu. Acroptilon repens is known for its considerable allelopathic effects, which contribute to its competitiveness and ability to invade new areas nih.govbrieflands.com. This compound is one of the sesquiterpene lactones isolated from the leaves of A. repens that may contribute to this activity usda.gov. These allelopathic chemicals can be released into the environment through various means, including root exudates and the decomposition of plant residues doc-developpement-durable.org. Phytotoxicity, a form of allelopathy, refers to any adverse effect on plants caused by specific substances greenlife.co.ke.

Research indicates that this compound can influence the root elongation of other plants, exhibiting both inhibitory and, in some cases, promotional effects depending on the concentration. While specific detailed studies on this compound's effects on root elongation were not extensively found in the immediate search results, related sesquiterpene lactones from other Centaurea species, such as repin (B1680521) and this compound from Centaurea solstitialis, have been shown to promote lettuce root elongation at lower concentrations (e.g., 10 ppm) but inhibit it at higher concentrations (e.g., 80 ppm) core.ac.uk. This suggests a dose-dependent response is possible for this compound as well. Allelopathic inhibition of root length can significantly impact a plant's ability to absorb water and nutrients, affecting its growth and competitiveness mdpi.com.

The allelopathic properties of Acroptilon repens, partly attributed to compounds like this compound, play a significant role in its invasiveness nih.govinvasive.orgbrieflands.com. The release of harmful allelopathic chemicals, combined with the plant's extensive root system and competitive nature for resources like water and nutrients, allows A. repens to suppress the growth of native plant species and form dense, near-monoculture stands invasive.orgusda.govcolostate.edu. This chemical warfare against neighboring plants provides A. repens with a competitive advantage, facilitating its rapid colonization and dominance in invaded areas invasive.org.

Effects on Root Elongation (Inhibition and Promotion)

Antihyperlipidemic Effects (in Murine Models)

Studies in murine models have investigated the potential antihyperlipidemic effects of Acroptilon repens extract, from which this compound is isolated. One study indicated that the aerial extract of Acroptilon repens showed antihyperlipidemic properties in a mouse model brieflands.com. This research suggested that the total parts of A. repens could be explored for their potential in managing hyperlipidemia, supporting traditional medicinal uses brieflands.com.

Structure Activity Relationship Sar Studies of Acroptilin and Its Analogues

Identification of Essential Pharmacophoric Moieties

Significance of the Exocyclic Double Bond Conjugated with the Lactone Carbonyl

A key structural feature frequently implicated in the biological activity of sesquiterpene lactones is the presence of an α-methylene-γ-lactone group, which includes an exocyclic double bond conjugated with the lactone carbonyl. mdpi.comnih.govresearchgate.net This moiety is considered crucial as it can act as a Michael acceptor, capable of undergoing nucleophilic addition with thiol groups found in proteins, which is suggested to be a mechanism for inhibiting cellular enzymes and other molecular processes. mdpi.comnih.govnih.gov Studies on various sesquiterpene lactones have shown that the presence of this α-methylene-γ-lactone group is a relevant variable for their biological effects, such as the inhibition of NF-κB DNA-binding activity. nih.gov

Impact of Specific Structural Modifications on Biological Potency

Modifications to the basic structure of acroptilin and its analogues can significantly alter their biological activity.

Role of Chlorination in Cytotoxic Activity

This compound is a chlorinated sesquiterpene lactone. nih.govamazonaws.com The presence and position of chlorine atoms on sesquiterpene lactones can influence their cytotoxic properties. Studies on chlorinated guaianolides, including those isolated from Centaurea species, have evaluated their cytotoxicity against human tumor cells. researchgate.netresearchgate.net While the specific impact of chlorination in this compound compared to a non-chlorinated analogue was not explicitly detailed in the search results, the presence of halogen atoms has been a subject of investigation in the context of cytotoxic activities of various compounds. researchgate.netnih.gov Some chlorinated guaianolides have demonstrated potent apoptotic induction in leukemia cells. researchgate.net

Comparative SAR with Other Sesquiterpene Lactones

Comparing the SAR of this compound with other sesquiterpene lactones provides broader insights into the structural requirements for activity within this class of compounds. Sesquiterpene lactones are broadly classified based on their carbocyclic skeleton, such as guaianolides, germacranolides, and eudesmanolides. nih.gov While guaianolides are often reported to have strong biological potency, including cytotoxic effects, the specific activities can vary greatly depending on the functional groups and their arrangement. mdpi.comresearchgate.net Studies comparing different sesquiterpene lactone subclasses and their derivatives have aimed to identify the molecular descriptors that best correlate with specific biological activities, such as anti-inflammatory effects or cytotoxicity. nih.govresearchgate.net this compound, as a chlorinated guaianolide, fits within this larger context, and its specific activity profile is a result of the interplay between its guaianolide skeleton, the α-methylene-γ-lactone, the chlorine atom, and other substituents.

This compound vs. Repin (B1680521), Subluteolide, and Other Guaianolides

This compound is a guaianolide-type sesquiterpene lactone, a class of compounds characterized by a 15-carbon skeleton derived from farnesyl pyrophosphate, featuring a fused bicyclic or tricyclic system and typically containing an α-methylene-γ-lactone moiety researchgate.netcore.ac.uk. This compound, along with Repin and Subluteolide, are prominent sesquiterpene lactones found in Centaurea species, such as Centaurea solstitialis and Acroptilon repens (syn. Centaurea repens) researchgate.netjcu.edu.aubrieflands.com.

Comparisons of the biological activities of these related guaianolides have provided insights into their structure-activity relationships. For instance, studies on the neurotoxicity of sesquiterpene lactones from Centaurea solstitialis revealed differences in potency. Repin demonstrated higher toxicity towards chick embryo sensory neurons compared to Subluteolide and this compound nih.govannualreviews.org. Specifically, Repin was found to be 3–4 times more toxic than its C-17 isomer, Subluteolide, and 4–10 times more toxic than this compound annualreviews.org.

Another comparative study examined the effects of this compound and Repin on lettuce root elongation, an indicator of allelopathic activity. Both compounds were observed to promote root elongation at lower concentrations (e.g., 10 ppm) but inhibit it at higher concentrations (e.g., 80 ppm), demonstrating a dose-dependent effect researchgate.net. While this study highlighted shared allelopathic potential, it also suggested potential differences in the magnitude or specific concentration responses between this compound and Repin.

For example, the differing toxicity observed between Repin, Subluteolide, and this compound suggests that subtle variations in their structures, beyond the common guaianolide core and the α-methylene-γ-lactone, play a significant role in their specific interactions with biological systems, such as neuronal cells annualreviews.org. The stereochemistry of the ring fusion and the orientation of substituents have been suggested to be important for the activity of guaianolides researchgate.net.

| Compound | Relative Neurotoxicity (vs. Repin) annualreviews.org | Allelopathic Effect on Lettuce Root Elongation researchgate.net |

| Repin | 1x (most toxic) | Promote at low conc., inhibit at high conc. |

| Subluteolide | 0.25-0.33x | Not specified in detail in search results |

| This compound | 0.1-0.25x | Promote at low conc., inhibit at high conc. |

| Other Guaianolides | Variable | Variable |

Insights from Analogues with Modified Side Chains or Ring Structures

Studies on sesquiterpene lactone analogues with modified structures, although not always focusing explicitly on this compound derivatives in the provided search results, offer valuable general insights into the SAR of this class of compounds. These studies collectively indicate that modifications to side chains and the core ring structure can significantly impact biological activity nih.govnih.gov.

The α-methylene-γ-lactone moiety is a primary reactive center, and its accessibility and reactivity are influenced by the surrounding chemical environment, including substituents on the guaiane (B1240927) skeleton and the lactone ring mdpi.comresearchgate.netcore.ac.uk. Modifications that affect the electrophilicity of the exomethylene carbon or sterically hinder its interaction with nucleophiles can alter activity mdpi.com.

Modifications to side chains, particularly ester groups commonly found at various positions on the guaiane core (e.g., C-2, C-8), can also modulate activity. These modifications can affect lipophilicity, metabolic stability, and binding interactions mdpi.comnih.gov. For example, studies on antifungal activity of guaianolides suggested that lipophilicity, influenced by ester groups, plays a role in membrane penetration mdpi.com. The nature and bulkiness of substituents can also introduce steric effects that impact binding to target proteins mdpi.com.

Synthetic Chemistry and Chemical Modification of Acroptilin

Strategies for Total Synthesis of Acroptilin Core Structures

Total synthesis of sesquiterpene lactones like this compound, which feature fused 5,7-bicyclic systems, often involves the development of strategies for constructing these challenging ring systems with precise stereochemical control. While specific reports detailing the total synthesis of the complete this compound molecule are not extensively highlighted in the immediate search results, research on the synthesis of related guaianolides and their core structures provides insight into potential approaches.

Strategies for constructing fused 5,7-bicyclic systems, which form the core of guaianolides like this compound and repin (B1680521), have been explored. One approach involves transition metal-catalyzed carbocyclization reactions. For instance, rhodium-catalyzed [(3+2)+2] carbocyclization of vinyl silanes with alkynes has been successfully employed to build cis-fused 5,7-bicyclic systems. liverpool.ac.uk This methodology can provide silylated intermediates that are amenable to further functionalization, including oxidative transformations to introduce functionalities reminiscent of guaianolide natural products. liverpool.ac.uk

Another general strategy in natural product total synthesis involves dearomatization, which can generate intricate sp3-rich architectures from simpler aromatic precursors. nih.gov While not specifically linked to this compound in the provided snippets, this foundational strategy is relevant to the synthesis of complex cyclic molecules found in natural products. nih.gov

Retrosynthetic analysis often guides the design of total synthesis routes. For complex natural products, this involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. The development of efficient cascade reactions, where multiple transformations occur in a single reaction cycle, is also a valuable tactic in total synthesis to improve efficiency. 20.210.105researchgate.net

Semi-synthetic Derivatization Approaches

Semi-synthetic approaches involve using a naturally occurring compound, such as this compound isolated from plant sources, as a starting material for chemical modification. This strategy leverages the complex scaffold provided by nature and focuses on targeted alterations to specific functional groups.

Chemical modification of sesquiterpene lactones, including those structurally related to this compound, has been carried out to probe their structures and establish their details. kaznu.kz This can involve reactions that alter existing functional groups or introduce new ones.

Semi-synthesis is a common strategy in medicinal chemistry to improve the properties of natural products, such as their physical-chemical characteristics, pharmacokinetics, and pharmacodynamics. researchgate.net It allows for the introduction of various functional groups onto the core structure. researchgate.net While specific examples of semi-synthetic derivatization of this compound are not detailed, the general principles applied to other natural products are relevant. For instance, semi-synthetic modification of andrographolide, another natural product, has been explored to enhance its antiviral activities. researchgate.net

Design and Synthesis of Novel this compound Analogues with Tuned Bioactivity

The design and synthesis of analogues of natural products like this compound are driven by the desire to understand the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR) and to potentially develop compounds with improved properties.

SAR studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects. This helps to identify which parts of the molecule are crucial for activity and how modifications influence that activity. nih.govmdpi.com For sesquiterpene lactones, the presence of certain functional groups, such as the exocyclic methylene (B1212753) group on the lactone ring, has been implicated in their biological properties. ubc.ca

The synthesis of analogues often involves modifying the natural product scaffold or constructing related structures from simpler precursors. This can include altering the side chains, modifying the lactone ring, or introducing substituents to the core structure. nih.govmdpi.com

While direct information on the detailed SAR of this compound analogues is not provided, the general principles of analogue design and synthesis for tuning bioactivity in natural product chemistry apply. This involves selecting appropriate synthetic methodologies to introduce desired functional groups at specific positions and evaluating the resulting compounds for changes in activity. nih.govmdpi.comrsc.org

Analytical Methodologies for Acroptilin Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating Acroptilin from complex mixtures, enabling its purity assessment and quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sesquiterpene lactones, including this compound. It allows for the separation of this compound based on its physicochemical properties, making it suitable for purity assessment and quantitative analysis resolvemass.ca. Studies on related sesquiterpene lactones from Rhaponticum serratuloides, which also contains this compound, have employed reversed-phase HPLC kaznu.kz.

Typical HPLC setups for analyzing such compounds involve using a C8 reversed-phase column. Elution can be achieved using a mobile phase gradient, such as mixtures of methanol (B129727) and an aqueous phosphoric acid solution. Detection is commonly performed using a UV detector, often at a wavelength around 200 nm, where sesquiterpene lactones exhibit absorbance kaznu.kz. HPLC is particularly advantageous for compounds that may be sensitive to the high temperatures used in gas chromatography e3s-conferences.org. This technique is also a cornerstone in bioanalytical method development for applications like stability testing and impurity profiling resolvemass.ca.

Spectroscopic Methods for Detection in Biological and Ecological Matrices

Spectroscopic methods play a vital role in the identification and structural elucidation of this compound, and can be applied for its detection, particularly in purified or semi-purified forms from various matrices. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS), including High Resolution Mass Spectrometry (HR-MS), have been extensively used to characterize this compound kaznu.kzresearchgate.netscispace.cominnovareacademics.in.

NMR spectroscopy provides detailed information about the structural skeleton and functional groups of this compound researchgate.netinnovareacademics.in. IR spectroscopy helps identify key functional groups like hydroxyl and carbonyl moieties kaznu.kzinnovareacademics.in. UV spectroscopy can provide information on the presence of chromophores kaznu.kz. Mass spectrometry provides the molecular weight and fragmentation pattern, aiding in the confirmation of the compound's identity kaznu.kzresearchgate.netinnovareacademics.in. X-ray diffraction analysis has also been employed to definitively establish the absolute configuration and solid-state structure of this compound kaznu.kzresearchgate.netinnovareacademics.in. While direct spectroscopic detection of this compound in complex biological or ecological matrices without prior separation is challenging, these methods are indispensable for confirming the identity and structure of this compound isolated from such sources.

Development of Bioanalytical Assays for this compound Metabolites

Bioanalytical assays are essential for quantifying drugs and their metabolites in biological matrices such as plasma, serum, urine, and tissues resolvemass.cafiralismolecularprecision.comresearchgate.net. The development of such assays for this compound metabolites would be crucial for understanding its metabolic fate in biological systems. These assays typically involve sample preparation steps to extract the analytes from the biological matrix, followed by analysis using sensitive and specific techniques, most commonly Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) resolvemass.caresearchgate.net.

Chemotaxonomic and Ecological Significance of Acroptilin

Acroptilin as a Chemotaxonomic Marker within Asteraceae

Sesquiterpene lactones, including this compound, are recognized as valuable chemotaxonomic markers within the large and diverse Asteraceae family. dntb.gov.ua Chemotaxonomy utilizes the distribution patterns of chemical compounds within plant taxa to aid in classification and understanding evolutionary relationships. The presence or absence of specific sesquiterpene lactones, or variations in their structural types, can provide chemical evidence to support or refine taxonomic groupings.

Within the Centaureinae subtribe of Asteraceae, guaianolides and germacranolides are commonly found types of sesquiterpene lactones. encyclopedia.pub this compound is a guaianolide, and its occurrence in certain Centaurea and Rhaponticum species contributes to the chemical profiles characteristic of these genera. nih.govcore.ac.uk Studies analyzing the sesquiterpene lactone content of different species within Asteraceae have used these compounds as characters for taxonomic analysis. dntb.gov.ua While flavonoids have also been studied for chemotaxonomic purposes in Asteraceae, sesquiterpene lactones are particularly notable for their structural diversity and often restricted distribution patterns, making them useful indicators for distinguishing between closely related taxa. core.ac.uk

Role of this compound in Plant Defense Mechanisms against Herbivory

Plants have evolved a variety of defense mechanisms against herbivores, including the production of secondary metabolites like this compound. frontiersin.orgwikipedia.org These compounds can act as direct defenses by deterring feeding, being toxic, or reducing the digestibility of plant tissues for herbivores. frontiersin.orgwikipedia.orgnih.gov Sesquiterpene lactones, in general, are known for their toxicity to various organisms, including herbivores. ieb-chile.cl

While specific detailed research on this compound's direct role in deterring herbivory is not extensively highlighted in the provided snippets, the broader context of sesquiterpene lactones in plant defense strongly suggests such a function. These compounds can be constitutively present in plant tissues or induced in response to herbivore attack. nih.govwur.nl Their mechanisms of action can involve disrupting herbivore digestion or having direct toxic effects. nih.gov The presence of this compound in plants known to be less preferred by certain herbivores could indicate its contribution to the plant's defensive strategy.

Allelochemical Function in Interspecies Plant Interactions

This compound has been identified as an allelochemical, a substance produced by one plant that influences the growth, survival, or reproduction of other plants. acs.org Allelopathy is a significant factor in plant competition and community structure. Sesquiterpene lactones from Centaurea species, including this compound, have been shown to exhibit allelopathic effects. acs.org

Research has demonstrated that this compound can have concentration-dependent effects on the root elongation of other plants. For example, studies with Centaurea repens (Russian knapweed) have shown that this compound, along with other sesquiterpene lactones like repin (B1680521), solstitiolide, and centaurepensin, can stimulate lettuce root elongation at low concentrations (e.g., 10 ppm) but inhibit it at higher concentrations. acs.orgmssoy.org This dual effect highlights the complex nature of allelopathic interactions, where the outcome can depend on the concentration of the allelochemical in the environment. mssoy.org

The allelopathic activity of this compound can influence the competitive dynamics between plant species, potentially giving an advantage to the producing plant by suppressing the growth of neighboring competitors. acs.org

Ecological Impact of this compound-Producing Invasive Species

The production of allelochemicals like this compound can contribute to the ecological success of invasive plant species. core.ac.uk Invasive plants often possess traits that allow them to outcompete native species in their introduced range. journalajee.com Allelopathy is one such mechanism that can facilitate invasion by inhibiting the growth of native plants, thereby reducing competition for resources. researchgate.netinvasivespeciesinfo.gov

Acroptilon repens, a known producer of this compound, is an example of an invasive species where allelopathy is considered to play a role in its invasiveness. mssoy.orgresearchgate.net Studies comparing the impact of Acroptilon repens in its native and non-native ranges have suggested that allelopathic effects contribute to its greater impact on native plant communities in the invaded areas. researchgate.net The release of this compound and other allelochemicals into the soil can create an unfavorable environment for native plant growth, contributing to the displacement of native flora and the formation of dense, often monocultural, stands of the invasive species. researchgate.net This can lead to significant alterations in plant community composition and ecosystem processes in invaded areas. invasivespeciesinfo.govresearchgate.net

The ecological impact of this compound-producing invasive species is a subject of ongoing research aimed at understanding the mechanisms of invasion and developing effective management strategies.

Future Directions and Research Perspectives on Acroptilin

Elucidation of Additional Molecular Targets and Pathways

Understanding the precise molecular targets and intracellular signaling pathways modulated by Acroptilin is a critical area for future research. While some studies may have indicated initial biological activities, a comprehensive mapping of its interactions at the molecular level is needed. This involves identifying the specific proteins, enzymes, or receptors that this compound binds to or modulates.

Research could focus on:

Target Identification: Employing techniques such as pull-down assays, activity-based protein profiling, and mass spectrometry to identify direct protein targets of this compound.

Pathway Mapping: Investigating the downstream effects of this compound-target interactions on key cellular signaling cascades. This could involve studying pathways related to inflammation, cell proliferation, apoptosis, and immune responses, potentially utilizing techniques like Western blotting, qPCR, and reporter assays. For instance, research on other natural compounds has explored their impact on pathways like NF-κB, Nrf2, PI3K/Akt, and MAPK signaling ijisrt.commdpi.com. The mTOR signaling pathway, relevant in cellular growth and proliferation, has also been a focus in studies involving plant extracts researchgate.net.

Systems Biology Approaches: Utilizing network pharmacology and other systems biology tools to understand how this compound influences complex biological networks and to predict potential off-targets or synergistic interactions within cellular systems nih.govsciety.org.

Detailed research findings in this area would likely involve dose-response studies to determine the potency of this compound in modulating specific targets or pathways, as well as time-course experiments to understand the kinetics of these interactions.

Exploration of Synergistic Effects with Other Phytochemicals

The potential for this compound to exhibit synergistic effects when combined with other phytochemicals is a promising avenue for future investigation. ijisrt.comnuevo-group.com. Synergism can lead to enhanced therapeutic efficacy, reduced required dosages of individual compounds, and potentially mitigate the development of resistance brieflands.com.

Future research could explore:

Combinatorial Screening: High-throughput screening of this compound in combination with libraries of known phytochemicals to identify synergistic pairs or combinations.

Mechanistic Basis of Synergy: Investigating the underlying mechanisms responsible for observed synergistic effects. This could involve studying how combinations influence bioavailability, metabolic stability, target engagement, or modulate multiple pathways simultaneously ijisrt.comnuevo-group.comnih.gov. For example, combinations of phytochemicals have been shown to enhance bioavailability and target multiple signaling pathways in cancer ijisrt.com.

Data tables in this area could present combination indices or other metrics quantifying the degree of synergy observed in in vitro or in vivo models.

Rational Design and Development of this compound-Inspired Bioactive Agents

The structural complexity of this compound provides a scaffold for the rational design and synthesis of novel bioactive agents with potentially improved potency, selectivity, or pharmacokinetic properties mdpi.com.

Future research could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how specific functional groups or structural features contribute to its biological activity and interaction with molecular targets. This can involve synthesizing analogs with targeted modifications. Studies on other sesquiterpene lactones have explored the relationship between chemical structure and pharmacological properties, such as antifungal activity mdpi.commdpi.com.

De Novo Design: Utilizing computational approaches and medicinal chemistry principles to design entirely new molecules inspired by the pharmacophore or key structural elements of this compound mdpi.comnih.gov.

Synthesis and Evaluation of Analogs: Developing efficient synthetic routes to produce this compound analogs and evaluating their biological activities in relevant assays. Research on other compound classes has demonstrated the use of rational design to create analogs with enhanced properties nih.govnih.gov.

Detailed research findings would include the chemical structures of synthesized analogs and comparative data on their biological activities (e.g., IC50 values) relative to this compound.

Application of Computational Chemistry and Chemoinformatics in this compound Research

Computational chemistry and chemoinformatics play an increasingly vital role in modern drug discovery and natural product research syngeneintl.comnih.govmtu.edu. These tools can significantly accelerate the understanding and development of this compound.

Future research could leverage:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogs to potential molecular targets nih.govsyngeneintl.com. This can help prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of this compound derivatives with their biological activities syngeneintl.com. These models can guide the design of more potent compounds.

Virtual Screening: Searching large databases of chemical compounds to identify molecules with structural similarities to this compound or predicted to bind to the same targets syngeneintl.com.

Cheminformatics for Data Analysis: Utilizing cheminformatics tools for managing, analyzing, and visualizing chemical and biological data related to this compound research syngeneintl.comnih.gov. This includes tasks like calculating molecular properties and performing similarity searches syngeneintl.com.

Computational studies can provide valuable theoretical insights to complement experimental findings, aiding in the rational design process mdpi.com.

Sustainable Production and Biotechnological Approaches for this compound Synthesis

The sustainable production of natural products like this compound is crucial for ensuring a reliable supply for research and potential therapeutic applications. Biotechnological approaches offer promising alternatives to traditional extraction from plants, which can be resource-intensive and dependent on environmental factors.

Future research could focus on:

Plant Cell Culture: Developing efficient plant cell culture systems for the in vitro production of this compound ittbiomed.com. This can provide a controlled and sustainable source independent of seasonal variations or geographical limitations.

Metabolic Engineering: Engineering microorganisms (e.g., bacteria or yeast) or plant systems to produce this compound through synthetic biology and metabolic engineering techniques. This involves identifying and transferring the genes responsible for this compound biosynthesis.

Optimizing Extraction and Purification: Developing more environmentally friendly and efficient methods for extracting and purifying this compound from plant material if traditional sources are still utilized nih.gov.